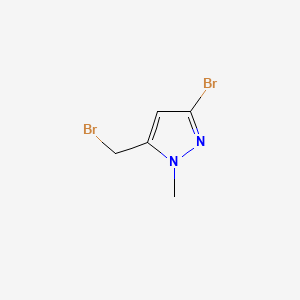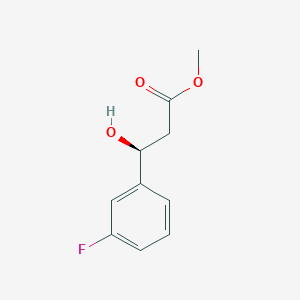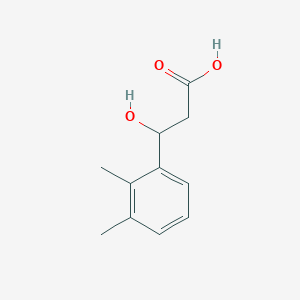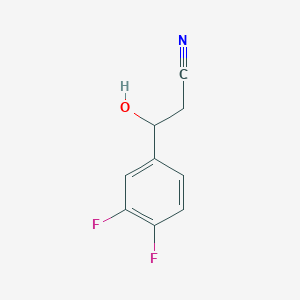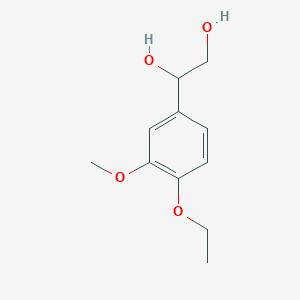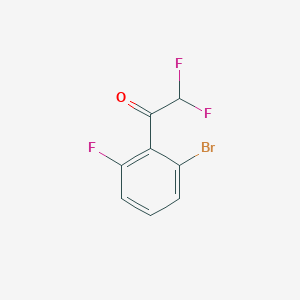
1-(2-Bromo-6-fluorophenyl)-2,2-difluoroethanone
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(2-Bromo-6-fluorophenyl)-2,2-difluoroethanone is an organic compound characterized by the presence of bromine, fluorine, and difluoroethanone groups attached to a phenyl ring
Méthodes De Préparation
The synthesis of 1-(2-Bromo-6-fluorophenyl)-2,2-difluoroethanone typically involves the reaction of 2-bromo-6-fluorobenzaldehyde with difluoromethyl ketone under specific conditions. The reaction is usually carried out in the presence of a base such as potassium carbonate and a solvent like dimethylformamide (DMF). The mixture is heated to facilitate the reaction, resulting in the formation of the desired product .
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. These methods often include additional purification steps such as recrystallization or chromatography to ensure the final product meets the required specifications.
Analyse Des Réactions Chimiques
1-(2-Bromo-6-fluorophenyl)-2,2-difluoroethanone undergoes various types of chemical reactions, including:
Substitution Reactions: The bromine atom in the compound can be replaced by other nucleophiles, such as amines or thiols, under appropriate conditions. For example, reacting with an amine in the presence of a base can yield the corresponding amine derivative.
Oxidation and Reduction: The compound can be oxidized to form corresponding carboxylic acids or reduced to form alcohols, depending on the reagents and conditions used.
Coupling Reactions: It can participate in coupling reactions, such as Suzuki or Heck reactions, to form more complex molecules. These reactions typically require palladium catalysts and specific ligands to proceed efficiently.
Common reagents used in these reactions include bases like sodium hydroxide, oxidizing agents like potassium permanganate, and reducing agents like lithium aluminum hydride. The major products formed depend on the specific reaction conditions and reagents used .
Applications De Recherche Scientifique
1-(2-Bromo-6-fluorophenyl)-2,2-difluoroethanone has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules
Biology: The compound is used in the development of new pharmaceuticals and agrochemicals. Its ability to undergo various chemical reactions makes it a valuable intermediate in the synthesis of biologically active molecules.
Medicine: Research into the compound’s potential therapeutic applications is ongoing. It may serve as a precursor for the development of new drugs with improved efficacy and reduced side effects.
Industry: The compound is used in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism by which 1-(2-Bromo-6-fluorophenyl)-2,2-difluoroethanone exerts its effects depends on its specific applicationThese interactions can modulate the activity of enzymes, receptors, and other proteins, leading to changes in cellular processes and physiological responses .
Comparaison Avec Des Composés Similaires
1-(2-Bromo-6-fluorophenyl)-2,2-difluoroethanone can be compared with other similar compounds, such as:
1-(2-Bromo-6-fluorophenyl)ethanone: This compound lacks the difluoroethanone group, which can significantly alter its chemical reactivity and applications.
1-(2-Bromo-6-fluorophenyl)-2,2,2-trifluoroethanone: The presence of an additional fluorine atom in this compound can enhance its stability and reactivity in certain chemical reactions.
(2-Bromo-6-fluorophenyl)hydrazine hydrochloride: This compound contains a hydrazine group, which can participate in different types of chemical reactions compared to the difluoroethanone group
The uniqueness of this compound lies in its specific combination of bromine, fluorine, and difluoroethanone groups, which confer distinct chemical properties and reactivity patterns.
Propriétés
Formule moléculaire |
C8H4BrF3O |
|---|---|
Poids moléculaire |
253.02 g/mol |
Nom IUPAC |
1-(2-bromo-6-fluorophenyl)-2,2-difluoroethanone |
InChI |
InChI=1S/C8H4BrF3O/c9-4-2-1-3-5(10)6(4)7(13)8(11)12/h1-3,8H |
Clé InChI |
QOAJOQWFPXEOMQ-UHFFFAOYSA-N |
SMILES canonique |
C1=CC(=C(C(=C1)Br)C(=O)C(F)F)F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


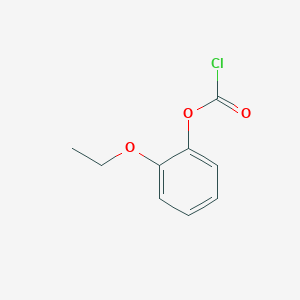



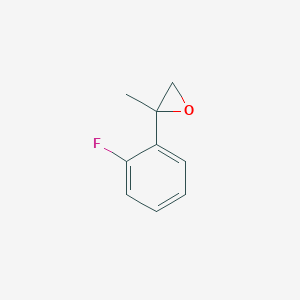
![Benzo[d]thiazol-2-ylmethanesulfonamide](/img/structure/B13610331.png)
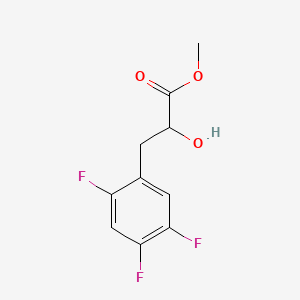
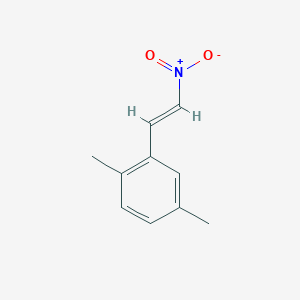
![1,1,1-Trifluoro-3-[2-(trifluoromethyl)phenyl]propan-2-one](/img/structure/B13610346.png)
